molecular formula C40H34NO2PS B12856253 2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(2-methylphenyl)sulfinyl]-1,2-diphenylethyl]-benzamide

2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(2-methylphenyl)sulfinyl]-1,2-diphenylethyl]-benzamide

Cat. No.: B12856253
M. Wt: 623.7 g/mol
InChI Key: CBQGWOOXHYXGIS-ZOMCPSFGSA-N
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Description

2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-(2-methylphenyl)sulfinyl]-1,2-diphenylethyl]-benzamide is a complex organic compound that features a phosphine group, a sulfinyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-(2-methylphenyl)sulfinyl]-1,2-diphenylethyl]-benzamide typically involves multiple steps, including the formation of the phosphine and sulfinyl groups, followed by their incorporation into the benzamide structure. Common reagents might include diphenylphosphine, sulfinyl chlorides, and various amines. Reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production methods for such complex compounds are usually scaled-up versions of laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfinyl group can undergo oxidation to form sulfone derivatives.

    Reduction: The phosphine group can be reduced to form phosphine oxides.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Phosphine oxides.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a ligand in coordination chemistry, particularly in the formation of metal complexes for catalysis.

Biology

In biological research, it could be explored for its potential as a pharmacophore in drug design, given its complex structure and functional groups.

Medicine

In medicinal chemistry, derivatives of this compound might be investigated for their therapeutic potential, particularly in targeting specific enzymes or receptors.

Industry

In industry, it could be used in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, as a ligand in catalysis, it would coordinate to a metal center, facilitating various chemical transformations. In a biological context, it might interact with specific proteins or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A simpler phosphine ligand used in many catalytic processes.

    Sulfinylbenzamide: A compound with a similar sulfinyl and benzamide structure but lacking the phosphine group.

    Diphenylphosphinoethane: Another phosphine ligand with a different backbone structure.

Uniqueness

What sets 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-(2-methylphenyl)sulfinyl]-1,2-diphenylethyl]-benzamide apart is its combination of functional groups, which can provide unique reactivity and binding properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C40H34NO2PS

Molecular Weight

623.7 g/mol

IUPAC Name

2-diphenylphosphanyl-N-[(1S,2R)-2-(2-methylphenyl)sulfinyl-1,2-diphenylethyl]benzamide

InChI

InChI=1S/C40H34NO2PS/c1-30-18-14-17-29-37(30)45(43)39(32-21-8-3-9-22-32)38(31-19-6-2-7-20-31)41-40(42)35-27-15-16-28-36(35)44(33-23-10-4-11-24-33)34-25-12-5-13-26-34/h2-29,38-39H,1H3,(H,41,42)/t38-,39+,45?/m0/s1

InChI Key

CBQGWOOXHYXGIS-ZOMCPSFGSA-N

Isomeric SMILES

CC1=CC=CC=C1S(=O)[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC1=CC=CC=C1S(=O)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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